molecular formula C19H23F2N5O2 B2479285 N-(2,4-difluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946325-11-7

N-(2,4-difluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2479285
M. Wt: 391.423
InChI Key: VOLBFBAYSPXGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23F2N5O2 and its molecular weight is 391.423. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds structurally related to the given chemical, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes them useful as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining and flow cytometry. These applications are crucial in plant cell biology and for analyzing nuclear DNA content values, offering a starting point for rational drug design and a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives have found extensive use in the pharmaceutical industry, serving as core structures in drugs with a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. The versatility of the piperazine ring as a pharmacophore reflects the broad potential of these compounds in drug discovery and development (Rathi et al., 2016).

Antimycobacterial Activity

Piperazine analogs play a significant role in the design of anti-TB molecules, with several potent compounds containing piperazine as an essential subunit reported against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Environmental Applications: Nanofiltration Membranes

Recent advancements in nanofiltration (NF) membrane technology have leveraged piperazine-based NF membranes featuring crumpled polyamide layers. These membranes demonstrate significant improvements in water permeance, selectivity, and antifouling performance, marking a pivotal development in water treatment, desalination, and environmental applications (Shao et al., 2022).

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O2/c1-12(2)28-18-11-17(22-13(3)23-18)25-6-8-26(9-7-25)19(27)24-16-5-4-14(20)10-15(16)21/h4-5,10-12H,6-9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLBFBAYSPXGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

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